4-Aminoazobenzene
Overview
Description
4-Aminoazobenzene, also known as 4-Phenylazoaniline, is an organic compound with the molecular formula C12H11N3. It is a derivative of azobenzene, where an amino group is substituted at the para position of one of the phenyl rings. This compound is known for its vibrant yellow color and has been historically used as a dye. It is also of interest in various scientific research fields due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
4-Aminoazobenzene, also known as 4-Phenylazoaniline , is a chemical compound that has been studied for its interactions with various targets.
Mode of Action
It has been used as a negative ion matrix to enhance the detection and imaging of metabolites in tissues using MALDI-MSI . This suggests that it may interact with its targets to facilitate the ionization of metabolites, thereby enhancing their detection .
Biochemical Pathways
This suggests that it may interact with various biochemical pathways by influencing the metabolites involved .
Result of Action
The result of this compound’s action is primarily observed in its ability to enhance the detection and imaging of metabolites in tissues . It exhibits superior properties in terms of ultraviolet absorption, background ion interference, matrix morphology, and metabolite ionization efficiency .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been noted that this compound can detonate, particularly if sensitized by the presence of metal salts or strong acids . It may also form toxic gases with various substances, indicating that its action, efficacy, and stability can be significantly affected by the surrounding environment .
Biochemical Analysis
Biochemical Properties
4-Aminoazobenzene has been found to interact with various biomolecules. For instance, it has been shown to form an inclusion complex with cucurbit[7]uril in aqueous solution . This interaction is characterized by high affinity in acidic solutions .
Cellular Effects
Its ability to form complexes with other molecules suggests that it could potentially influence cell function by interacting with various cellular components .
Molecular Mechanism
Its ability to form complexes with other molecules suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules .
Preparation Methods
4-Aminoazobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of aniline followed by coupling with another aniline molecule. The reaction typically occurs in an acidic medium and involves the formation of a diazonium salt, which then reacts with aniline to form this compound . Another method involves the Mills reaction, where aromatic nitroso derivatives react with anilines . Industrial production often employs these methods due to their efficiency and high yield.
Chemical Reactions Analysis
4-Aminoazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminoazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It is studied for its interactions with biological molecules and its potential use in bioimaging.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in certain industrial processes.
Comparison with Similar Compounds
4-Aminoazobenzene is similar to other azobenzene derivatives, such as:
Azobenzene: The parent compound, which lacks the amino group.
4-Dimethylaminoazobenzene: A derivative with a dimethylamino group instead of an amino group.
4-Hydroxyazobenzene: A derivative with a hydroxy group at the para position.
What sets this compound apart is its unique reactivity due to the presence of the amino group, which makes it more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQKUYVSJWQSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Record name | 4-AMINOAZOBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024460, DTXSID40859039 | |
Record name | C.I. Solvent Yellow 1 | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |
Record name | 4-AMINOAZOBENZENE | |
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Record name | p-Aminoazobenzene | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink | |
Record name | 4-AMINOAZOBENZENE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |
Record name | p-Aminoazobenzene | |
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Mechanism of Action |
The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis. | |
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Color/Form |
Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |
CAS No. |
60-09-3, 25548-34-9 | |
Record name | 4-AMINOAZOBENZENE | |
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Record name | 4-Aminoazobenzene | |
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Record name | Benzenamine, 4-(2-phenyldiazenyl)- | |
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Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |
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Record name | 4-aminoazobenzene | |
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Record name | P-AMINOAZOBENZENE | |
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Melting Point |
262 °F (NTP, 1992), 128 °C | |
Record name | 4-AMINOAZOBENZENE | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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